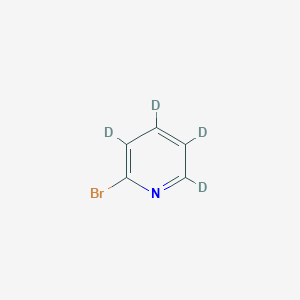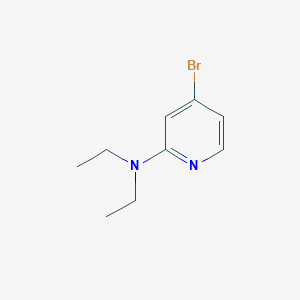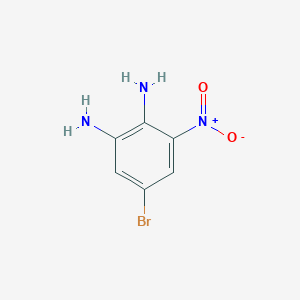
2-Bromopyridine-D4
Vue d'ensemble
Description
2-Bromopyridine-D4 is a useful research compound. Its molecular formula is C5H4BrN and its molecular weight is 162.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Organique
2-Bromopyridine-D4: est un composé deutéré souvent utilisé en synthèse organique comme élément constitutif de diverses réactions de couplage croisé . Il sert de réactif dans les réactions de couplage croisé de Negishi avec les halogénures d'aryle, catalysées par le palladium, et est impliqué dans la synthèse du pyridyldifluoroacétate avec le bromodifluoroacétate d'éthyle en présence de cuivre comme catalyseur .
Chimie Médicinale
En chimie médicinale, This compound joue un rôle dans la synthèse des azines borylées, qui sont des intermédiaires cruciaux pour créer des bibliothèques de composés diversifiées pour la recherche pharmaceutique . Ces composés sont utilisés dans les réactions de fonctionnalisation C–H, une méthodologie qui rationalise les procédures synthétiques en convertissant une liaison C–H en une liaison carbone-X .
Science des Matériaux
This compound: est utilisé en science des matériaux en raison de sa pureté isotopique et de sa stabilité. Il est utilisé dans la formation de liaisons C−N et comme intermédiaire dans la synthèse de dérivés de la pyridine, qui sont essentiels au développement de nouveaux matériaux .
Chimie Analytique
En chimie analytique, This compound est utilisé pour ses propriétés de marquage isotopique, qui sont bénéfiques dans diverses techniques de spectroscopie et de chromatographie. Cela permet un suivi et une quantification plus précis des espèces chimiques dans des mélanges complexes .
Sciences de l'Environnement
This compound: est étudié pour son impact environnemental et sa toxicité. La recherche dans ce domaine se concentre sur la compréhension de son comportement dans l'environnement et sur l'évaluation des risques associés à son exposition .
Chimie Agricole
Dans le contexte de la chimie agricole, This compound est exploré pour son utilisation potentielle dans le développement de nouveaux produits agrochimiques. Son rôle dans la synthèse de composés ayant des applications agricoles est particulièrement intéressant, car il peut conduire à la création de pesticides et d'engrais plus efficaces et plus respectueux de l'environnement .
Recherche en Biochimie
Enfin, This compound trouve des applications dans la recherche en biochimie, en particulier en protéomique. Il est utilisé comme biochimique pour la recherche en protéomique, aidant à l'étude de la structure et de la fonction des protéines .
Mécanisme D'action
Target of Action
It is known that 2-bromopyridine, the non-deuterated form of the compound, is used as an intermediate in organic synthesis . It can be inferred that the targets of 2-Bromopyridine-D4 would be similar to those of 2-Bromopyridine and would depend on the specific reactions it is involved in.
Mode of Action
The mode of action of this compound involves its interaction with its targets in the context of organic synthesis. For instance, 2-Bromopyridine reacts with butyllithium to give 2-lithiopyridine, which is a versatile reagent . The exact mode of action of this compound would depend on the specific reactions it is used in.
Biochemical Pathways
Given its use as an intermediate in organic synthesis, it can be inferred that it participates in various biochemical pathways depending on the specific reactions it is involved in .
Pharmacokinetics
As an intermediate in organic synthesis, its bioavailability would depend on the specific reactions it is used in and the resulting compounds .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As an intermediate in organic synthesis, it contributes to the formation of various compounds .
Analyse Biochimique
Biochemical Properties
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Mechanism
It is known that 2-Bromopyridine, the non-deuterated form, can react with butyllithium to give 2-lithiopyridine , which is a versatile reagent
Propriétés
IUPAC Name |
2-bromo-3,4,5,6-tetradeuteriopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRWILPUOVGIMU-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])Br)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70766-71-1 | |
| Record name | 70766-71-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1520141.png)
![4-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1520145.png)
![C-Benzo[b]thiophen-5-yl-methylamine hydrochloride](/img/structure/B1520146.png)
![Octahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B1520148.png)








![5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1520163.png)
![[3-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride](/img/structure/B1520164.png)
